REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]Br)=[CH:5][CH:4]=1.[P:11]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:12]CC>>[C:6]1([CH2:9][P:11](=[O:12])([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20])[CH:7]=[CH:8][C:3]([CH2:2][P:11](=[O:12])([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)CBr
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to collect ethyl bromide
|
Type
|
CUSTOM
|
Details
|
formed along with the reaction
|
Type
|
CUSTOM
|
Details
|
The mixture was immersed in an oil bath
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
CUSTOM
|
Details
|
white crystal crushed out and
|
Type
|
CUSTOM
|
Details
|
recrystalized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)CP(OCC)(OCC)=O)CP(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.74 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |